1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-6-12-8(18-14-6)5-11-10(17)7-3-4-9(16)15(2)13-7/h3-4H,5H2,1-2H3,(H,11,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFANGYAWJDBTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via cyclization reactions involving nitrile oxides and amidoximes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyridazine core, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated or alcohol derivatives.
Substitution: Various substituted carboxamides or oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole and pyridazine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Material Science: The electronic properties of the compound can be exploited in the design of new materials for electronic or photonic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The provided evidence focuses on pyrazole-carboxamide derivatives (e.g., compounds 3a–3e in ). While these differ in core structure (pyrazole vs. pyridazine), comparative insights can be drawn regarding synthetic strategies, substituent effects, and analytical characterization.
Structural and Functional Group Comparisons
Physicochemical Properties
compounds exhibit melting points ranging from 123–183°C, influenced by substituents (e.g., electron-withdrawing Cl groups in 3b and 3e raise melting points). The target compound’s oxadiazole moiety may enhance thermal stability, but experimental data are absent.
Analytical Characterization
- NMR/IR Spectroscopy: compounds show diagnostic peaks (e.g., IR ν~2230 cm⁻¹ for cyano groups; NMR δ~8.12 ppm for pyrazole protons). The target compound’s oxadiazole-methyl group would likely produce distinct shifts (e.g., δ~2.6 ppm for CH₃).
- Mass Spectrometry : Pyrazole derivatives in display [M+H]+ ions (e.g., 3a : 403.1 m/z). The target compound’s molecular formula (C₁₁H₁₂N₄O₃) suggests a theoretical [M+H]+ of ~249.1 m/z, though this remains unverified.
Research Findings and Hypotheses
Bioactivity Potential: Pyrazole-carboxamides in are bioactive scaffolds, but the dihydropyridazine-oxadiazole hybrid may offer unique pharmacokinetic profiles (e.g., improved solubility or target selectivity).
Synthetic Challenges : The target compound’s dihydropyridazine core may require redox-sensitive conditions, unlike the straightforward coupling for pyrazoles.
Biologische Aktivität
1-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound with significant biological activity, particularly in antimicrobial and antitubercular applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an oxadiazole ring and a pyridazine moiety. Its molecular formula is with a molecular weight of approximately 248.24 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit substantial antimicrobial properties. A study highlighted that various oxadiazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 7b | E. coli | 0.25 | Bactericidal |
| 3a | Mycobacterium tuberculosis | 4–8 | Antitubercular |
The antimicrobial activity of oxadiazole derivatives is often attributed to their ability to inhibit critical enzymes involved in bacterial cell wall synthesis and metabolism. For instance, docking studies have indicated that these compounds can effectively bind to the active sites of enzymes such as enoyl reductase (InhA), which is crucial in the biosynthesis of fatty acids in mycobacteria .
Case Studies
Several studies have explored the biological activity of related compounds:
- Dhumal et al. (2016) reported on a series of oxadiazole-thiazole-pyridine hybrids that exhibited potent antitubercular activity against both active and dormant strains of Mycobacterium bovis. The most effective compounds were found to inhibit the growth of mycobacteria significantly .
- Paruch et al. (2020) synthesized a variety of substituted oxadiazoles and evaluated their antibacterial properties. The study revealed that compounds with longer alkyl chains showed enhanced activity against resistant strains of M. tuberculosis .
Q & A
Basic: What are the common synthetic routes for synthesizing 1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyridazine-carboxamide derivative with a substituted oxadiazole moiety. A general procedure includes:
- Step 1 : Activation of the carboxylic acid group (e.g., via CDI or HATU) for amide bond formation.
- Step 2 : Nucleophilic substitution or alkylation to attach the oxadiazole-methyl group.
Optimization may involve adjusting solvent polarity (e.g., DMF or DCM), base strength (K₂CO₃ or Et₃N), and temperature (room temperature vs. reflux) to improve yield and purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR : ¹H and ¹³C NMR can confirm substituent positions and amide bonding. For example, downfield shifts in ¹H NMR (δ ~11 ppm) indicate NH groups in dihydropyridazine .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy in resolving oxadiazole and pyridazine ring conformations .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Re-evaluate computational models : Ensure force fields (e.g., AMBER) account for tautomerism in the oxadiazole ring.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores.
- Theoretical alignment : Link discrepancies to solvent effects or protonation states not modeled in simulations .
Advanced: What strategies are effective for improving the compound’s solubility and stability in biological assays?
- Co-solvent systems : Use DMSO-water gradients or cyclodextrin encapsulation to enhance aqueous solubility.
- pH adjustment : Stabilize the dihydropyridazine moiety by maintaining pH >7 to prevent acid-catalyzed degradation.
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
Advanced: How can mechanistic studies differentiate between the compound’s direct enzyme inhibition and off-target effects?
- Kinetic assays : Measure IC₅₀ shifts under varying substrate concentrations; non-competitive inhibition suggests off-target binding.
- Proteome profiling : Use activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions.
- CRISPR screens : Knock out putative targets and assess residual activity to confirm specificity .
Basic: What are the best practices for analyzing byproducts or impurities formed during synthesis?
- HPLC-MS : Use reverse-phase chromatography with high-resolution mass spectrometry to identify impurities (e.g., unreacted intermediates).
- Tandem MS/MS : Fragment peaks to confirm structures, particularly for regioisomers of the oxadiazole ring .
Advanced: How can researchers address low reproducibility in crystallographic data for this compound?
- Crystallization screening : Use high-throughput vapor diffusion with diverse precipitants (PEGs, salts) to identify optimal conditions.
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors.
- Temperature control : Lower data collection temperatures (100 K) to reduce thermal motion artifacts .
Basic: What computational tools are suitable for modeling the compound’s interaction with biological targets?
- Docking : AutoDock Vina or Glide for preliminary binding mode predictions.
- MD simulations : GROMACS or AMBER for assessing binding stability over time.
- QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic interactions in enzyme active sites .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) enhance NMR studies of this compound’s dynamics?
- Site-specific labeling : Incorporate ¹³C at the oxadiazole methyl group to track conformational changes via 2D HSQC.
- Relaxation dispersion : Use ¹⁵N-labeled amide groups to probe µs-ms timescale dynamics in solution .
Advanced: What methodologies are recommended for analyzing metabolic stability in vitro?
- Liver microsomes : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS.
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Stable isotope tracing : Introduce deuterium at labile sites (e.g., methyl groups) to track metabolic pathways .
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